N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-6-8-16(11-14(13)2)26(23,24)20-15-7-9-18(25-3)17(12-15)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNLYDRKYJETAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-methoxy-3-nitrobenzenesulfonamide with 2-oxopyrrolidine in the presence of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. This reduction step converts the nitro group to an amine, which then reacts with 3,4-dimethylbenzenesulfonyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide moiety can be reduced to a sulfonic acid derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of N-(4-hydroxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzenesulfonamide.
Reduction: Formation of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzenesulfonic acid.
Substitution: Formation of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)-2-nitrophenyl)-3,4-dimethylbenzenesulfonamide or N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)-2-bromophenyl)-3,4-dimethylbenzenesulfonamide.
Scientific Research Applications
Sigma-1 Receptor Modulation
Research indicates that N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzenesulfonamide interacts with the sigma-1 receptor, which is crucial in regulating calcium ion influx in cells. This interaction may enhance calcium signaling pathways, influencing cellular functions such as survival and neurotransmitter modulation. Compounds targeting this receptor have been noted for their neuroprotective effects and potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Neuropharmacological Potential
Studies have shown that derivatives of this compound can modulate enzyme activity and influence signaling pathways within cells. This suggests a broad spectrum of biological activity, including potential applications in treating depression and anxiety disorders. The neuroprotective properties observed in related compounds highlight the therapeutic promise of this class of substances .
Neuroprotective Effects
In one study focusing on similar compounds targeting sigma receptors, researchers found that these substances could significantly reduce neuronal cell death in models of neurodegeneration. The ability to enhance calcium signaling was linked to improved neuronal survival rates, suggesting that this compound may exhibit comparable protective effects.
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzenesulfonamide and analogous sulfonamide derivatives:
Key Observations:
Structural Complexity: The target compound’s 2-oxopyrrolidinyl and 4-methoxy groups distinguish it from simpler analogs like N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide, which lacks cyclic amide substituents .
Biological Relevance: Compounds with heterocyclic appendages (e.g., pyrazolopyrimidine in ) often target kinases or GPCRs, suggesting the target compound’s pyrrolidinone group may confer affinity for analogous targets .
Research Findings and Implications
- Substituent Effects : The 3,4-dimethyl groups on the benzenesulfonamide core may sterically hinder interactions with flat binding pockets, unlike the planar pyrimidine-based analogs in and .
- Thermal Stability : Melting points for sulfonamides vary widely (e.g., 175–178°C for the pyrazolopyrimidine derivative in ), but the target compound’s stability remains uncharacterized .
- Pharmacokinetics : The 2-oxopyrrolidinyl group could improve solubility relative to purely aromatic analogs, though this requires experimental validation.
Biological Activity
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 414 Da. The structure includes a methoxy group, a pyrrolidinone moiety, and a sulfonamide functional group, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the core structure : The initial step often includes the reaction of a suitable aromatic amine with a sulfonyl chloride.
- Introduction of the methoxy group : This can be achieved through methylation using methyl iodide in the presence of a base.
- Attachment of the pyrrolidinone : A nucleophilic substitution reaction introduces the pyrrolidinone ring.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing oxopyrrolidinyl groups have demonstrated activity against various bacterial strains. The presence of the sulfonamide group is often linked to enhanced antibacterial efficacy due to its mechanism of action, which involves inhibition of bacterial folic acid synthesis.
Anticancer Potential
Studies suggest that compounds with similar frameworks may show anticancer activities. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways. For example, sulfonamides are known to interfere with tumor growth by targeting enzymes involved in cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the ability of sulfonamides to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Screening : A study on related compounds showed that derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The most potent derivatives were found to have minimum inhibitory concentrations (MICs) in the low micromolar range.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that compounds similar in structure induce cell cycle arrest and apoptosis. For instance, compounds were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, demonstrating IC50 values indicating effective growth inhibition.
- In Vivo Models : Animal models have been utilized to assess anti-inflammatory effects where compounds were administered and showed significant reduction in paw edema compared to control groups.
Comparative Analysis Table
Q & A
Q. What are the standard synthetic routes for N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzenesulfonamide?
- Methodological Answer : Synthesis typically involves sequential functionalization of the aromatic ring. Key steps include:
- Sulfonamide Formation : React 3,4-dimethylbenzenesulfonyl chloride with a 4-methoxy-3-aminophenyl intermediate via nucleophilic aromatic substitution (SNAr), optimized under basic conditions (e.g., pyridine or EtN) .
- Pyrrolidinone Incorporation : Introduce the 2-oxopyrrolidin-1-yl group via cyclization of a γ-aminobutyric acid derivative or through palladium-catalyzed coupling .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water). Validate purity via HPLC (>95%) and NMR .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- H/C NMR : Assign methoxy (-OCH), sulfonamide (-SONH-), and pyrrolidinone carbonyl (C=O) signals. Diastereotopic protons in the dimethylbenzenesulfonamide group require 2D NMR (COSY, HSQC) .
- FTIR : Confirm sulfonamide S=O stretches (1350–1150 cm) and pyrrolidinone C=O (1680–1650 cm).
- Purity Analysis : LC-MS (ESI+) for molecular ion detection and quantification of impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?
- Methodological Answer :
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450 metabolism). Use LC-MS to track metabolite formation .
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Compare with in vitro IC values to assess translational relevance .
- Assay Conditions : Replicate in vivo pH, temperature, and protein binding (e.g., albumin) in vitro to minimize discrepancies .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrrolidinone and sulfonamide moieties?
- Methodological Answer :
- Pyrrolidinone Modifications : Replace 2-oxopyrrolidin-1-yl with other lactams (e.g., caprolactam) or acyclic amides to assess conformational flexibility. Use DFT calculations to predict ring strain and electronic effects .
- Sulfonamide Optimization : Vary methyl substituents (3,4-dimethyl vs. 4-methoxy) to study steric and electronic impacts on target binding. Synthesize analogs via regioselective sulfonation .
- Biological Testing : Screen analogs in enzyme inhibition assays (e.g., kinase or protease panels) and cell-based viability assays (e.g., MTT) to correlate structural changes with activity .
Q. How can low solubility of this compound be addressed in biological assays?
- Methodological Answer :
- Formulation : Use co-solvents (DMSO ≤1% v/v) or cyclodextrin-based encapsulation to enhance aqueous solubility without inducing cytotoxicity .
- Structural Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) at non-critical positions (e.g., para to sulfonamide) via Suzuki-Miyaura coupling .
- Nanoparticle Delivery : Develop PEGylated liposomes to improve bioavailability in in vivo models .
Q. What experimental approaches confirm hydrogen-bonding interactions in the crystal structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H···O and O–H···O bonds) with bond lengths <3.0 Å and angles >120°. Compare with related sulfonamide structures .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to correlate melting point with crystalline stability influenced by H-bond networks .
- Computational Validation : Perform molecular dynamics simulations (AMBER or CHARMM force fields) to validate H-bond stability under physiological conditions .
Data Contradiction Analysis
Q. How to interpret conflicting data on enzyme inhibition potency across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent substrate concentrations, incubation times, and detection methods (e.g., fluorogenic vs. colorimetric assays) .
- Enzyme Source Variability : Compare recombinant vs. tissue-extracted enzyme activity (e.g., human vs. murine isoforms) .
- Competitive Inhibition Testing : Perform Lineweaver-Burk plots to distinguish between competitive and non-competitive mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
